GluR23Y

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

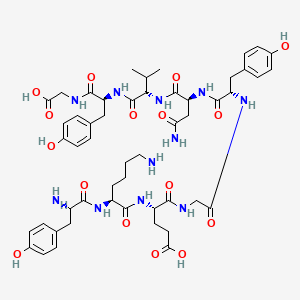

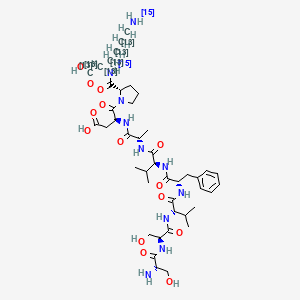

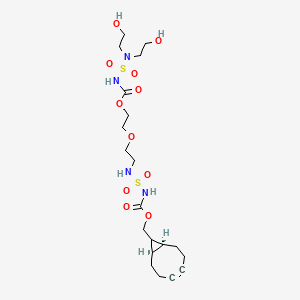

GluR23Y is a biologically active peptide that has been utilized in various scientific studies, particularly in the field of neuroscience. It is known for its ability to inhibit the endocytosis of AMPA receptors, which are crucial for synaptic transmission and plasticity in the brain . The compound has a molecular weight of 1092.16 and a molecular formula of C51H69N11O16 .

Méthodes De Préparation

GluR23Y is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds

Analyse Des Réactions Chimiques

GluR23Y primarily undergoes reactions typical of peptides, such as hydrolysis and oxidation. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids. Oxidation reactions can affect the side chains of certain amino acids, such as methionine and cysteine, leading to the formation of sulfoxides and disulfides, respectively . Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are the hydrolyzed amino acids and oxidized peptide derivatives.

Applications De Recherche Scientifique

GluR23Y has been extensively studied for its role in inhibiting the endocytosis of AMPA receptors. This property makes it valuable in research related to synaptic plasticity, learning, and memory. For example, this compound has been used to investigate the mechanisms underlying long-term depression (LTD) in neurons, a process important for synaptic plasticity . Additionally, it has been shown to ameliorate cognitive dysfunction in animal models of Alzheimer’s disease by targeting the CREB signaling pathway . In the field of addiction research, this compound has been used to study its effects on morphine-seeking behavior in rats, demonstrating its potential in modulating drug addiction behaviors .

Mécanisme D'action

The primary mechanism of action of GluR23Y involves the inhibition of AMPA receptor endocytosis. By preventing the internalization of these receptors, this compound helps maintain their presence on the cell surface, thereby enhancing synaptic transmission and plasticity . This inhibition is achieved by introducing this compound into neurons through fusion with the membrane transduction domain of HIV-1 TAT . The molecular targets of this compound include the AMPA receptors, and its effects are mediated through pathways involving the CREB signaling pathway .

Comparaison Avec Des Composés Similaires

GluR23Y is unique in its specific inhibition of AMPA receptor endocytosis. Similar compounds include other peptides that target AMPA receptors or other types of glutamate receptors. For example, peptides like Tat-GluR23Y have been used in research to study their effects on synaptic plasticity and cognitive functions . this compound stands out due to its specific action on AMPA receptors and its demonstrated efficacy in various research applications, such as Alzheimer’s disease and addiction studies .

Propriétés

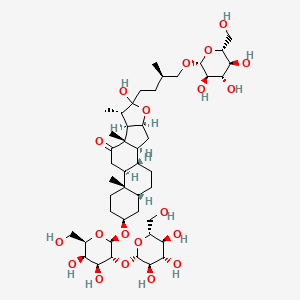

Formule moléculaire |

C51H69N11O16 |

|---|---|

Poids moléculaire |

1092.2 g/mol |

Nom IUPAC |

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C51H69N11O16/c1-27(2)44(51(78)61-37(47(74)56-26-43(70)71)22-29-8-14-32(64)15-9-29)62-50(77)39(24-40(54)66)60-49(76)38(23-30-10-16-33(65)17-11-30)57-41(67)25-55-46(73)36(18-19-42(68)69)59-48(75)35(5-3-4-20-52)58-45(72)34(53)21-28-6-12-31(63)13-7-28/h6-17,27,34-39,44,63-65H,3-5,18-26,52-53H2,1-2H3,(H2,54,66)(H,55,73)(H,56,74)(H,57,67)(H,58,72)(H,59,75)(H,60,76)(H,61,78)(H,62,77)(H,68,69)(H,70,71)/t34-,35-,36-,37-,38-,39-,44-/m0/s1 |

Clé InChI |

SABFXOLOYWCIHR-CJSTXFCISA-N |

SMILES isomérique |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |

SMILES canonique |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B12381120.png)